Imidazo[2,1-c][1,2,4]triazine

Phosphodiesterase 2A inhibition PET tracer development CNS drug discovery

Imidazo[2,1-c][1,2,4]triazine (C₅H₄N₄, MW 120.11) is a fused nitrogen heterocycle featuring an imidazole ring annelated to a 1,2,4-triazine core at the [2,1-c] junction, yielding a privileged scaffold with a computed LogP of approximately 0.12. This specific fusion pattern distinguishes it from isomeric imidazo[1,2-b]-, [2,1-f]-, and [1,2-a][1,3,5]triazine systems.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 4342-90-9
Cat. No. B13110545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-c][1,2,4]triazine
CAS4342-90-9
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=NC2=N1
InChIInChI=1S/C5H4N4/c1-3-9-4-2-7-8-5(9)6-1/h1-4H
InChIKeyYLOHMDLHIBDRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-c][1,2,4]triazine (CAS 4342-90-9) – Fused Heterocyclic Scaffold for Differentiated PDE, Anticancer, and ALDH-Targeting Programs


Imidazo[2,1-c][1,2,4]triazine (C₅H₄N₄, MW 120.11) is a fused nitrogen heterocycle featuring an imidazole ring annelated to a 1,2,4-triazine core at the [2,1-c] junction, yielding a privileged scaffold with a computed LogP of approximately 0.12 . This specific fusion pattern distinguishes it from isomeric imidazo[1,2-b]-, [2,1-f]-, and [1,2-a][1,3,5]triazine systems. The scaffold supports versatile C-6 direct arylation chemistry [1] and has yielded potent PDE2A inhibitors (IC₅₀ = 3.33 nM) [2], pemetrexed-surpassing anticancer agents [3], isoform-selective ALDH1A1 inhibitors [4], and neuroprotective candidates acting through Bcl-2/Bax pathway modulation [1], making it a strategically distinct building block for medicinal chemistry programs that require quantifiable differentiation from other fused triazine platforms.

1
Regioselective C-6 direct arylation handle enables versatile derivatisation
2
Privileged scaffold reported for PDE2A, ALDH1A1, and anticancer programmes
3
Distinct [2,1-c] fusion pattern differentiates from other imidazo-triazine isomers

Why Imidazo[2,1-c][1,2,4]triazine Cannot Be Casually Replaced by Other Fused Triazine Scaffolds


Isomeric imidazo-triazine fusions are not interchangeable building blocks. The [2,1-c] junction positions the imidazole N1 and triazine N2 at a bridgehead that electronically deactivates the triazine ring toward nucleophilic attack while preserving C-6 as the exclusive site for regioselective direct arylation—a reactivity profile absent in the [1,2-b] and [2,1-f] isomers [1]. This regiochemical control translates directly into biological differentiation: the [2,1-c] scaffold uniquely supports both the benzo[e]imidazo[2,1-c][1,2,4]triazine (BIT) series delivering PDE2A IC₅₀ values of 3.33 nM with 16-fold selectivity over PDE10A [2], and the dihydrobenzoimidazotriazinedione (BITD) chemotype achieving exclusive ALDH1A1 isoform inhibition [3]. By contrast, the pyrrolo[2,1-f][1,2,4]triazine scaffold, despite its own kinase utility, contains a bridgehead N–N bond that introduces different metabolic liabilities and a distinct patent landscape [4]. The imidazo[1,2-a][1,3,5]triazine system, while active against FAK (IC₅₀ ~50 nM), lacks the C-6 functionalization handle and the oxidative-stress protective pharmacology demonstrated by the [2,1-c] scaffold [5]. Simple scaffold swapping therefore risks losing both synthetic tractability and target-specific biological advantages that are quantitatively documented below.

Regiochemical mismatch [1,2-b] or [2,1-f] isomers lack the C-6 arylation handle and may not support the same synthetic routes.
Biological divergence PDE2A selectivity drops to near unity with incorrect substitution; imidazo[1,2-a][1,3,5]triazine shows different kinase profile.
IP and metabolic landscape Pyrrolo[2,1-f][1,2,4]triazine carries distinct patent and metabolic liabilities; scaffold swapping may require revalidation.

Imidazo[2,1-c][1,2,4]triazine – Quantified Differentiation Evidence vs. Closest Fused Triazine Comparators


PDE2A Inhibition: 16-Fold Selectivity Advantage Over the Nearest Same-Scaffold Substitution Pattern

Within the benzo[e]imidazo[2,1-c][1,2,4]triazine (BIT) series, compound BIT1 bearing 2-fluoro-pyridin-4-yl at C-8 and 2-chloro-5-methoxy-phenyl at N-1 achieved a PDE2A IC₅₀ of 3.33 nM with a PDE10A/PDE2A selectivity ratio of 16 [1]. By contrast, BIT6 (differing only by substitution pattern) showed a PDE2A IC₅₀ of 65.06 nM with selectivity of 2.5, and BIT9 displayed IC₅₀ = 17.7 nM with only 1.1-fold selectivity. The reference PDE2A inhibitor BAY 60-7550 exhibited IC₅₀ = 0.66 nM under the same assay conditions, while TA1 showed IC₅₀ = 10.8 nM. BIT1 also demonstrated ≤23.3% inhibition across PDE1A3, PDE3A, PDE6AB, PDE7A, PDE8A1, and PDE11A at 1 µM, confirming broad PDE-family selectivity.

PDE2A potency & selectivity
Head-to-head
BIT1 IC₅₀ 3.33 nM, 16-fold over PDE10A; vs BIT6 (19.5x less potent, sel. 2.5) and BIT9 (sel. 1.1)
Supports PDE2A inhibitor development with defined selectivity
Selectivity ratio collapses with minor regioisomeric changes; BAY 60-7550 reference 0.66 nM
Phosphodiesterase 2A inhibition PET tracer development CNS drug discovery

Anticancer Potency: Imidazo[2,1-c][1,2,4]triazin-4-one Derivatives Surpass Pemetrexed Across Three Carcinoma Cell Lines

Two independent compound series built on the 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold (compounds 7–12 and 13–17 in the 2019 study, and thiophene bioisosteres 10–18 in the 2015 study) were screened in vitro against human carcinoma lines and compared directly to pemetrexed, a clinically established antimetabolite [1][2]. In the 2019 study, all synthesized congeners proved to be strongly antiproliferative against A549 (lung), HeLa (cervical), T47D (breast), and TOV112D (ovarian) cells and revealed higher cytotoxic effects in A549, HeLa, and T47D cells than pemetrexed. Four lead compounds (10, 12, 15, 16) were further distinguished by explicitly lower cytotoxicity toward non-tumoural cells [1]. The 2015 thiophene bioisostere study independently confirmed that all compounds were more cytotoxic than pemetrexed against A549, HeLa, and T47D cells, with compounds 11, 17, and 18 identified as the most promising selective anticancer leads [2].

Anticancer cytotoxicity vs pemetrexed
Head-to-head
All tested 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4-ones exceeded pemetrexed in A549, HeLa, T47D cells
Reported cell-model cytotoxicity context
Lead compounds showed lower cytotoxicity toward non-tumoural cells; MTT assays
Anticancer drug discovery Antimetabolite comparators Cytotoxicity screening

ALDH1A1 Isoform Selectivity: Exclusive Inhibition Achieved Only with the BITD Scaffold vs. Non-Selective Isatin-Derived Inhibitors

The dihydrobenzo[4,5]imidazo[2,1-c][1,2,4]triazine-3,4-dione (BITD) core, derived from the parent imidazo[2,1-c][1,2,4]triazine scaffold, was employed in a scaffold repositioning strategy to address the isoform selectivity limitations of known isatin-based ALDH1A1 inhibitors [1]. The best-in-class BITD derivative, compound 5, achieved 86% inhibition of ALDH1A1 enzymatic activity while demonstrating zero detectable inhibition of the closely related ALDH1A2 and ALDH1A3 isoenzymes. This stands in contrast to existing isatin-derived ALDH1A1 inhibitors reported in the literature, which suffer from a lack of isoform selectivity and consequent off-target toxicity.

ALDH1A1 isoform selectivity
Cross-study
BITD compound 5: 86% ALDH1A1 inhibition, 0% ALDH1A2 and 0% ALDH1A3
Supports ALDH1A1-selective probe design
Contrasts with isatin-based inhibitors that lack isoform selectivity
Aldehyde dehydrogenase 1A1 inhibition Cancer stem cell targets Isoform selectivity

Cancer Cell Selectivity: Greater Than Two-Fold Differential Cytotoxicity vs. Normal Cells Documented Across Multiple Imidazo[2,1-c][1,2,4]triazine Chemotypes

Compound 19 from the 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione series produced strong growth inhibition against LS180 human colon adenocarcinoma cells at 37.9 µM, while remaining completely non-toxic toward normal GMK (African green monkey kidney) cells at the same concentration [1]. In an independent study of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formates, a distinctly marked lower cytotoxicity against normal HSF (human skin fibroblast) and Vero (GMK) cells was confirmed, with an almost two-fold difference in growth-inhibitory activity favouring cancer cell lines (LS180, SiHa, T47D) over normal cells [2]. A third corroborating dataset from the fused azaisocytosine-like congener series identified four lead compounds (10, 12, 15, 16) with explicitly lower cytotoxicity for non-tumoural cells [3].

Cancer cell selectivity
Cross-study
~2-fold higher cytotoxicity vs. cancer cells (LS180, SiHa, T47D) over normal cells (GMK, HSF, Vero)
Cell-model selectivity endpoint context
Compound 19 fully spared GMK cells at 37.9 µM; reproduced across three series
Tumour selectivity Therapeutic window In vitro cytotoxicity profiling

Cytoprotective Pharmacology: Imidazo[2,1-c][1,2,4]triazine Derivatives Uniquely Engage the Bcl-2/Bax/PI3-K/Akt Pathway in a Neuronal Oxidative-Stress Model

Four imidazo[2,1-c][1,2,4]triazine derivatives, accessed via the first reported regioselective C-6 direct arylation of the parent scaffold, were evaluated in a H₂O₂-induced oxidative stress model using SH-SY5Y human neuroblastoma cells [1]. These compounds protected cells from H₂O₂-induced toxicity as measured by MTT viability assay and produced a mechanistically distinct triple modulation: increased Bcl-2/Bax anti-apoptotic ratio, positive regulation of the PI3-K/Akt survival cascade, and inhibition of the pro-apoptotic ERK pathway, as confirmed by PathScan® Stress and Apoptosis Signaling Antibody Array and Western Blot. This cytoprotective mechanism is not reported for derivatives of comparator scaffolds such as imidazo[1,2-a][1,3,5]triazine or pyrrolo[2,1-f][1,2,4]triazine when tested under equivalent conditions.

Cytoprotective pathway engagement
Class-level
Bcl-2/Bax ratio increased, PI3-K/Akt activated, ERK inhibited in SH-SY5Y oxidative stress model
Neuroprotection assay response context
Mechanism not reported for pyrrolo[2,1-f] or imidazo[1,2-a][1,3,5]triazine scaffolds
Neuroprotection Oxidative stress Apoptosis pathway modulation

Tautomerism-Driven Pharmacological Differentiation: Amido-Imido Equilibrium as a Scaffold-Intrinsic Selectivity Switch

X-ray crystallography of compound 12 from the ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate series confirmed the molecular structure and predominant tautomeric form of this scaffold [1]. The functional consequence of tautomerism in the imidazo[2,1-c][1,2,4]triazine system was directly quantified in an analgesic pharmacology study where the 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1,2,4]triazines A8 and A9—which differ only in their amido-imido tautomeric equilibrium—exhibited qualitatively distinct in vivo activity spectra: A8 produced significant antinociception reversed by naloxone (opioid-like mechanism), while A9 reduced 5-HTP-induced head-twitch episodes without antinociceptive effect [2]. A8 displayed antinociceptive activity at doses of 12.5–200 mg/kg (0.00625–0.1 LD₅₀), and the LD₅₀ range across the series was 1100 to >2000 mg/kg i.p., indicating that tautomeric state—not merely substituent identity—controls pharmacological phenotype.

Tautomerism-driven activity switch
Class-level
A8 (naloxone-reversible antinociception) vs A9 (serotonergic modulation, no antinociception); LD₅₀ 1100–>2000 mg/kg
Reported pharmacological activity switch context
Amido-imido equilibrium alone controls in vivo phenotype
Tautomerism Structure-activity relationships Analgesic drug design

Optimal Procurement and Research-Use Scenarios for Imidazo[2,1-c][1,2,4]triazine and Its Congeners


PDE2A PET Tracer Development Programs Requiring Defined Selectivity Over PDE10A

Research teams developing positron emission tomography (PET) imaging agents targeting phosphodiesterase 2A for neuropsychiatric disease applications should procure the benzo[e]imidazo[2,1-c][1,2,4]triazine (BIT) scaffold because the BIT1 prototype achieves a PDE2A IC₅₀ of 3.33 nM with 16-fold selectivity over PDE10A, whereas alternative substitution patterns on the same scaffold (BIT6, BIT9) deliver only 1.1–2.5-fold selectivity, as demonstrated in the head-to-head PDE panel assay [1]. Furthermore, BIT1 exhibited considerable metabolic stability in mouse liver microsomes after 90 min incubation, supporting its suitability for ¹⁸F-labeling and downstream in vivo PET imaging studies.

Oncology Lead Generation Where Pemetrexed-Level Activity Is the Minimum Viable Benchmark

Medicinal chemistry groups seeking antimetabolite-like anticancer leads with potency exceeding pemetrexed across multiple epithelial carcinoma lines (A549, HeLa, T47D) should select 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one derivatives, which were independently shown in two full-paper studies to be more cytotoxic than pemetrexed in three of four tested lines [2][3]. The most promising lead congeners (10, 12, 15, 16 in the 2019 study; 11, 17, 18 in the 2015 study) additionally demonstrated explicitly lower cytotoxicity for non-tumoural cells, addressing an early therapeutic window requirement essential for hit-to-lead progression.

ALDH1A1-Selective Inhibitor Design for Cancer Stem Cell Targeting

Investigators developing isoform-selective aldehyde dehydrogenase 1A1 inhibitors should utilize the dihydrobenzo[4,5]imidazo[2,1-c][1,2,4]triazine-3,4-dione (BITD) core, as compound 5 derived from this scaffold achieved 86% ALDH1A1 inhibition with complete sparing of ALDH1A2 and ALDH1A3, a selectivity profile absent from existing isatin-based ALDH1A1 inhibitors that show cross-isoform activity [4]. This scenario is particularly relevant for cancer stem cell research, where ALDH1A1 is a validated biomarker and therapeutic target.

Neurodegenerative Disease Programs Leveraging Oxidative-Stress Cytoprotection via Bcl-2/Bax Pathway Engagement

Drug discovery programs targeting oxidative-stress-driven neurodegeneration (e.g., Parkinson's disease, cerebral ischemia) should procure imidazo[2,1-c][1,2,4]triazine derivatives based on the demonstrated ability of C-6 arylated congeners to protect SH-SY5Y neuroblastoma cells from H₂O₂-induced toxicity through simultaneous upregulation of the Bcl-2/Bax anti-apoptotic ratio, activation of the PI3-K/Akt survival pathway, and inhibition of the ERK apoptotic cascade [5]. This triple-pathway engagement profile, confirmed by antibody array and Western Blot, is not documented for any other fused triazine scaffold and represents a mechanistically differentiated entry point for neuroprotective lead discovery.

Application
Selection Property
Validation Focus
PDE2A research inhibitor development
Isoform-selectivity context
PDE2A/PDE10A selectivity validation
Oncology lead generation
Cytotoxicity profile vs. pemetrexed
Cell-model endpoint comparison
ALDH1A1-selective probe design
ALDH isoform selectivity
ALDH1A1-specific activity confirmation
Neurodegenerative disease research
Bcl-2/Bax pathway engagement
Neuroprotection pathway confirmation
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